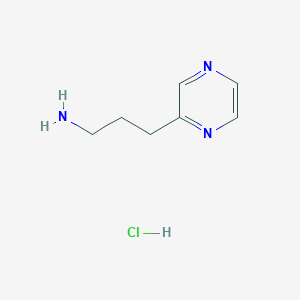

3-(Pyrazin-2-yl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-pyrazin-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-3-1-2-7-6-9-4-5-10-7;/h4-6H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHJSMEOOCWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-81-5 | |

| Record name | 3-(pyrazin-2-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The most commonly reported synthetic route to 3-(Pyrazin-2-yl)propan-1-amine hydrochloride involves alkylation of pyrazine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution where the aminoalkyl side chain is introduced onto the pyrazine ring at the 2-position.

- Reactants:

- Pyrazine (heterocyclic aromatic compound)

- 3-Chloropropan-1-amine (alkyl amine with a leaving group)

- Conditions:

- Basic medium, typically using sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or water/ethanol mixtures

- Temperature: mild heating to facilitate substitution reaction

- Mechanism:

- The nucleophilic amine attacks the electrophilic pyrazine ring carbon bearing the leaving group (chloride), displacing chloride ion and forming the desired amine-substituted pyrazine.

- Work-up:

- The product is isolated as the hydrochloride salt by treatment with hydrochloric acid (HCl).

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory and industrial scale synthesis.

Industrial Scale Considerations

For industrial production, batch processing is commonly employed with optimized parameters to maximize yield and purity. Key factors include:

- Base selection: Potassium carbonate is preferred for its mild basicity and ease of removal.

- Solvent choice: DMF or ethanol-water mixtures improve solubility and reaction rate.

- Reaction time and temperature: Controlled heating (e.g., 60–90°C) for several hours ensures complete conversion.

- Purification: Crystallization of the hydrochloride salt or preparative chromatography to achieve high purity (>95%).

Continuous flow processes may also be adapted to improve scalability and reproducibility, although specific industrial protocols are less commonly published.

Alternative Synthetic Routes

While the alkylation of pyrazine with 3-chloropropan-1-amine is the primary route, related patents describe multi-step syntheses involving:

- Preparation of diaryl imine intermediates from 2,3-dihalopyrazines (e.g., 2,3-dichloropyrazine)

- Subsequent nucleophilic substitution with amines

- Hydrolysis steps to yield pyrazinyl methylamines

These methods allow substitution at different pyrazine positions and incorporation of various substituents, but are more complex than the direct alkylation route.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydroxide or potassium carbonate | Potassium carbonate preferred for mildness |

| Solvent | DMF, ethanol-water mixtures | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 60–90°C | Heating accelerates reaction |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Molar Ratios | Pyrazine : 3-chloropropan-1-amine = 1:1.1 | Slight excess of amine to drive reaction |

| Work-up | Acidification with HCl to form hydrochloride salt | Facilitates isolation and purification |

| Purification | Crystallization or chromatography | Achieves >95% purity |

Research Findings and Data

- Yield: Typical isolated yields range from 60% to 80% depending on reaction scale and purification method.

- Purity: Final hydrochloride salt purity is commonly >95% as confirmed by HPLC.

- Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

- Stability: The hydrochloride salt form is stable under ambient conditions and suitable for storage and handling in research applications.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct alkylation (nucleophilic substitution) | Pyrazine + 3-chloropropan-1-amine | Base (NaOH/K2CO3), DMF, 60–90°C, 4–12 h | 60–80 | Simple, scalable, widely used |

| Multi-step via diaryl imine intermediates (patent method) | 2,3-Dichloropyrazine + diaryl imine | Base, hydrolysis steps | Variable | Allows substitution pattern variation |

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including 3-(Pyrazin-2-yl)propan-1-amine hydrochloride, exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of novel triazolo[4,3-a]pyrazine derivatives that showed promising antibacterial effects. The findings suggest that modifications in the pyrazine structure can enhance interactions with bacterial targets, which could be applicable to this compound as well .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of various enzymes. A study reported on the development of pyrazole azabicyclo[3.2.1]octane derivatives that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition is relevant for managing inflammatory responses, suggesting that similar mechanisms may be explored with this compound .

3. Peripheral Benzodiazepine Receptor Modulation

Another area of interest is the modulation of the peripheral benzodiazepine receptor (PBR). Compounds related to pyrazine structures have been studied for their binding affinity to PBR, which plays a role in various physiological processes including steroid biosynthesis. The potential for this compound to interact with this receptor could open avenues for therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The propan-1-amine hydrochloride backbone is a common motif in pharmaceuticals. Substituent variations significantly alter biological activity, solubility, and target specificity.

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Electronic and Optical Properties: Promazine vs. Pyrazine vs. Triazole: The pyrazine ring (two nitrogen atoms) offers stronger electron-withdrawing effects compared to the methyltriazole group, influencing binding affinity in receptor-ligand interactions .

Biological Activity: Antidepressants: Duloxetine’s naphthyloxy and thiophene groups enhance serotonin-norepinephrine reuptake inhibition, a mechanism absent in simpler pyrazine derivatives . Antitrypanosomal Agents: Compounds like 3-(phenylsulfonyl)propan-1-amine hydrochloride () demonstrate that sulfonyl groups enhance antitrypanosomal activity, highlighting the role of substituents in targeting parasitic enzymes .

Solubility and Bioavailability: Fluorinated analogs (e.g., 3-(4-fluorophenoxy)propan-1-amine HCl) exhibit increased lipophilicity, improving blood-brain barrier penetration compared to polar pyrazine derivatives .

Biological Activity

3-(Pyrazin-2-yl)propan-1-amine hydrochloride, a chemical compound with the molecular formula and a molecular weight of 173.65 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a propan-1-amine backbone with a pyrazin-2-yl substituent, which may influence its pharmacological properties and therapeutic applications.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors. It is hypothesized that the compound may exert effects similar to those observed in other pyrazine derivatives, which are known for their antiviral, antitumor, and antimicrobial properties.

Biochemical Pathways

The compound's interaction with biochemical pathways can lead to modulation of enzyme activities, influencing processes such as:

- Cell Growth and Differentiation : By interacting with signaling pathways that regulate these processes.

- Inflammation : Potentially acting as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

- Metabolic Regulation : Involvement in metabolic pathways such as glycolysis and the citric acid cycle.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against a range of bacterial strains. |

| Antitumor | May inhibit tumor cell proliferation; further studies needed for confirmation. |

| Anti-inflammatory | Possible modulation of inflammatory responses through cytokine inhibition. |

| Neurological Effects | Preliminary data suggest potential applications in neurological disorders. |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

- Antibacterial Activity : A study synthesized novel pyrazine derivatives and demonstrated their antibacterial efficacy against various pathogens. The structural modifications were shown to enhance activity through improved binding interactions with bacterial targets .

- Antitumor Potential : Research on related pyrazine compounds indicated significant antitumor effects in vitro, suggesting that this compound could potentially share similar properties .

- Inflammation Modulation : A study highlighted the role of pyrazine derivatives in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses, suggesting a pathway for therapeutic intervention .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's hydrochloride form enhances solubility, facilitating absorption in biological systems.

- Metabolism : Investigations into metabolic pathways reveal interactions with key enzymes that may alter its efficacy.

Toxicity studies indicate that at higher doses, the compound may exhibit adverse effects, necessitating careful dosage regulation in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrazin-2-yl)propan-1-amine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, starting from a pyrazine-containing precursor, coupling with a propan-1-amine derivative under catalytic hydrogenation (e.g., Pd/C or Raney Ni) is a common approach. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. Evidence from a related pyrazine derivative synthesis achieved a 78% yield by controlling stoichiometry and using methanol as a solvent . Post-synthesis, purification via recrystallization or column chromatography (using silica gel and a gradient of methanol/dichloromethane) improves purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]⁺) at m/z 168.1 (free base) and 204.6 (hydrochloride form, calculated for C₇H₁₂N₃·HCl) .

- NMR : Key signals include δ 8.3–8.5 ppm (pyrazine protons), δ 2.7–3.1 ppm (methylene groups adjacent to the amine), and δ 1.6–1.8 ppm (protons on the propane chain) .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store in airtight, amber vials under inert gas (argon or nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation. Use Karl Fischer titration to track moisture uptake and HPLC to detect decomposition products (e.g., oxidized pyrazine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies in activity data (e.g., receptor binding vs. cellular assays) may arise from stereochemistry, salt form, or impurities. For example, enantiomers of similar compounds show divergent bioactivity . To address this:

Q. What strategies are effective for studying the structure-activity relationship (SAR) of pyrazine-containing amines?

Methodological Answer: Design a library of analogs with systematic modifications:

- Pyrazine substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 2-position to modulate electronic effects .

- Amine chain length : Compare propane vs. butane chains to assess steric and conformational impacts .

- Salt forms : Test hydrochloride, maleate, or phosphate salts for solubility differences .

Evaluate these analogs in target-specific assays (e.g., enzyme inhibition or cellular uptake) and correlate results with computational docking studies (e.g., AutoDock Vina) .

Q. How can researchers develop a robust analytical method for quantifying this compound in complex matrices (e.g., plasma or tissue)?

Methodological Answer: Use a validated LC-MS/MS protocol:

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (C18 cartridges) .

- Chromatography : A Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions m/z 168.1 → 121.0 (quantifier) and 168.1 → 93.0 (qualifier) .

Validate for linearity (1–1000 ng/mL), accuracy (85–115%), and precision (RSD <10%) per ICH guidelines.

Q. What are the best practices for identifying and characterizing degradation products under stress conditions?

Methodological Answer: Subject the compound to forced degradation:

- Acidic/alkaline hydrolysis : Reflux in 0.1N HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂ at room temperature for 6 hours.

- Photolysis : Expose to UV light (254 nm) for 48 hours.

Analyze degradants using HRMS and NMR. For instance, oxidation may yield pyrazine N-oxide derivatives, while hydrolysis could cleave the propane-amine bond .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer: Perform in silico ADMET predictions using tools like SwissADME or ADMETLab:

- Lipophilicity : Adjust logP values (<3) by introducing polar groups (e.g., hydroxyl or carboxyl) to enhance solubility.

- Metabolic stability : Use cytochrome P450 inhibition assays to identify metabolic hotspots .

- Permeability : Apply the Parallel Artificial Membrane Permeability Assay (PAMPA) to optimize blood-brain barrier penetration if targeting CNS receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.